![molecular formula C34H38N12O4 B607099 STING agonist-4](/img/structure/B607099.png)
STING agonist-4
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Overview
Description
STING agonist-4 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by recognizing cytosolic DNA and triggering the production of type I interferons and other cytokines. This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer and infectious diseases by enhancing the body’s immune response against tumors and pathogens .
Mechanism of Action
Target of Action
The primary target of STING agonist-4 is the Stimulator of Interferon Genes (STING), a major component of innate immunity and a positive regulator of interferons . STING plays a critical role in instigating innate immunity against a wide variety of infections . It has been proposed as a cancer vaccine adjuvant due to its ability to modulate cellular immunity, mainly mediated by cytotoxic CD8+ T cells .
Pharmacokinetics
A sting agonist antibody-drug conjugate (adc) could overcome these limitations by improving tumor accessibility, allowing for systemic administration, and enhancing pharmacokinetics .
Result of Action
The activation of STING by this compound results in robust activation of both the innate and adaptive immune system . It promotes the activation of dendritic cells, natural killer cells, and T cells . In the context of cancer, this results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cytoplasmic environment can affect the release of STING agonists . Moreover, the tumor microenvironment can also influence the action of this compound. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . Therefore, the tumor microenvironment plays a crucial role in determining the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
STING Agonist-4 interacts with several enzymes and proteins in biochemical reactions. It aims to activate STING, with cyclic dinucleotides (CDNs) being the most common . The agonists aim to activate STING, while the inhibitors aim to block the enzymatic activity or DNA binding ability of cGAS .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown modest efficacy in early phase trials and revealed new mechanistic and technical challenges . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . A single intranasal dose of this compound has shown to protect against pathogenic strains of SARS-CoV-2 in hamsters
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . The effects of this compound on metabolic flux or metabolite levels are still being studied.
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. STING is localized on the endoplasmic reticulum where it is positioned to bind CDNs present in the cytosol . Upon binding, STING oligomerizes and recruits TBK1, ultimately leading to activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-4 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials, which are subjected to a series of chemical reactions to form the core structure of the compound.
Formation of the Core Structure: The core structure is formed through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.
Functionalization: The core structure is then functionalized by introducing various functional groups through substitution reactions. This step often requires the use of catalysts and specific reagents to achieve the desired modifications.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for further use
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes described above. This requires optimization of reaction conditions to ensure high yield and purity. Industrial production also involves stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
STING agonist-4 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially enhancing its stability and efficacy.
Substitution: Substitution reactions are used to introduce or replace functional groups on the core structure, allowing for the fine-tuning of its properties
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Catalysts: Catalysts like palladium on carbon and platinum oxide are used to facilitate various reactions.
Solvents: Solvents such as dimethyl sulfoxide and acetonitrile are commonly used to dissolve the reactants and control the reaction environment
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity to identify the most potent and stable forms of the compound .
Scientific Research Applications
STING agonist-4 has a wide range of scientific research applications, including:
Cancer Immunotherapy: It is used to enhance the immune response against tumors by activating the STING pathway, leading to increased production of type I interferons and other cytokines that promote anti-tumor immunity
Infectious Diseases: The compound is being investigated for its potential to boost the immune response against viral and bacterial infections by enhancing the body’s innate immune defenses.
Vaccine Adjuvants: This compound is being explored as an adjuvant to improve the efficacy of vaccines by enhancing the immune response to the vaccine antigens.
Autoimmune Diseases: Research is ongoing to understand the role of this compound in modulating the immune response in autoimmune diseases, with the aim of developing new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Cyclic Dinucleotides: Compounds such as cyclic GMP-AMP (cGAMP) are natural STING agonists that activate the STING pathway by binding to the same site as STING agonist-4
Non-Cyclic Dinucleotides: Synthetic compounds like dimeric amidobenzimidazole (diABZI) are also STING agonists that have shown promise in preclinical studies
Uniqueness of this compound
This compound is unique in its structure and mechanism of action compared to other STING agonists. It has been designed to have higher potency and specificity for the STING protein, leading to a more robust activation of the STING pathway.
Biological Activity
STING (Stimulator of Interferon Genes) agonists have garnered significant attention in the field of immunotherapy, particularly for their potential in activating the innate immune response against tumors. Among these, STING agonist-4 (often referred to as PC7A) stands out due to its unique mechanism of action and promising therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on immune cells, and relevance in cancer treatment.
STING Pathway Activation
This compound activates the STING pathway through a mechanism distinct from traditional cyclic dinucleotides (CDNs) like cGAMP. It binds to a specific site on the STING receptor that is separate from the cGAMP-binding pocket, allowing it to stimulate immune responses even in cells with mutations that impair cGAMP signaling. This unique binding capability enables this compound to induce a robust type I interferon (IFN-I) response and enhance the activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) .
Cellular Response
Upon activation by this compound, there is a notable upregulation of interferon-stimulated genes (ISGs), which are crucial for mounting an effective immune response. Research indicates that PC7A leads to sustained expression of key ISGs such as Ifnb1 and Cxcl10, promoting prolonged immune activity compared to cGAMP . The delayed degradation of STING after PC7A stimulation further contributes to its extended effects .
Comparative Efficacy
In studies comparing various STING agonists, this compound demonstrated superior efficacy in activating immune responses in models with mutated STING receptors that typically exhibit resistance to conventional agonists. This positions PC7A as a promising candidate for treating tumors that are less responsive to traditional therapies .
Immune Cell Activation
This compound significantly enhances the activation and proliferation of various immune cell types:
- Dendritic Cells : PC7A promotes DC maturation and migration, essential for effective antigen presentation.
- Cytotoxic T Lymphocytes : Enhanced CTL activity leads to improved tumor cell recognition and elimination.
- Natural Killer Cells : Increased NK cell activity contributes to direct tumor lysis .
In Vivo Studies
In murine models, administration of this compound resulted in substantial tumor regression and increased survival rates. Notably, when combined with other immunotherapies, such as checkpoint inhibitors, PC7A showed synergistic effects, enhancing overall therapeutic outcomes .
Table 1: Summary of In Vivo Efficacy Studies
Study Type | Model Type | Treatment | Outcome |
---|---|---|---|
Tumor Regression | Murine Model | PC7A | Significant tumor size reduction |
Survival Analysis | Tumor-bearing Mice | PC7A + Checkpoint Inhibitor | Improved survival rates |
Immune Profiling | Tumor Microenvironment | PC7A | Increased CTL and NK cell infiltration |
Clinical Trials
Recent clinical trials involving various STING agonists have shown promising results. For instance, trials with ADU-S100 (a CDN) demonstrated partial responses in patients with triple-negative breast cancer when combined with checkpoint inhibitors . While specific trials for this compound are still ongoing, preliminary data suggest its potential efficacy in enhancing immune responses in resistant tumor types.
Adverse Effects
The safety profile of STING agonists generally includes mild to moderate adverse events such as injection site pain and transient fever. However, serious adverse effects remain rare . Monitoring liver enzymes has been recommended due to occasional grade 3/4 elevations observed during treatment .
Properties
IUPAC Name |
1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZSAXDKFXTSGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.